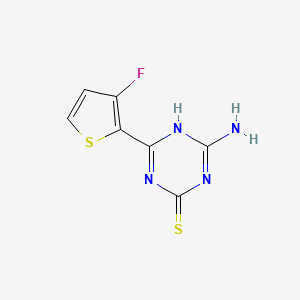
5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of quinoline derivatives, followed by the introduction of the N4-methyl group through methylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substitutions may enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-methylquinoline: Similar structure but lacks the chlorine and N4-methyl substitutions.
8-Bromo-5-chloroquinoline: Similar structure but lacks the N4-methyl substitution.
5-Chloro-8-methylquinoline: Similar structure but lacks the bromine and N4-methyl substitutions.
Uniqueness
5-Bromo-8-chloro-N4-methylquinoline-3,4-diamine is unique due to its specific combination of bromine, chlorine, and N4-methyl substitutions, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrClN3 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-bromo-8-chloro-4-N-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H9BrClN3/c1-14-10-7(13)4-15-9-6(12)3-2-5(11)8(9)10/h2-4H,13H2,1H3,(H,14,15) |
InChI Key |
WZUVWZRPWHDPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC2=C(C=CC(=C21)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B15255717.png)


![N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B15255736.png)







![1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one](/img/structure/B15255794.png)
![Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15255799.png)

